molecular formula C10H18O4 B2428327 (R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid CAS No. 210048-05-8

(R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid

Cat. No.: B2428327
CAS No.: 210048-05-8
M. Wt: 202.25
InChI Key: OVIXQGZZZJERJO-SSDOTTSWSA-N
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Description

®-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid is an organic compound characterized by the presence of a tert-butoxy group, an ethyl group, and a keto group on a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid typically involves the use of chiral starting materials and reagents to ensure the desired enantiomer is obtained. One common method involves the alkylation of a chiral ester with tert-butyl bromoacetate, followed by hydrolysis and oxidation to yield the target compound. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation step.

Industrial Production Methods

Industrial production of ®-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the tert-butoxy group.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The keto group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of the molecule’s structure.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid: Similar structure but with a methyl group instead of an ethyl group.

    ®-4-(tert-Butoxy)-2-ethyl-4-hydroxybutanoic acid: Similar structure but with a hydroxy group instead of a keto group.

    ®-4-(tert-Butoxy)-2-ethyl-4-aminobutanoic acid: Similar structure but with an amino group instead of a keto group.

Uniqueness

®-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid is unique due to the presence of the tert-butoxy group, which provides steric hindrance and influences the compound’s reactivity

Properties

IUPAC Name

(2R)-2-ethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-5-7(9(12)13)6-8(11)14-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,13)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIXQGZZZJERJO-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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